(E)-[4-(Trifluoromethyl)styryl]boronic Acid Pinacol Ester
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Overview
Description
(E)-[4-(Trifluoromethyl)styryl]boronic Acid Pinacol Ester is an organoboron compound that is widely used in organic synthesis, particularly in the Suzuki–Miyaura coupling reaction. This compound is characterized by the presence of a trifluoromethyl group attached to a styryl moiety, which is further bonded to a boronic acid pinacol ester. The trifluoromethyl group imparts unique chemical properties to the compound, making it valuable in various chemical transformations.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-[4-(Trifluoromethyl)styryl]boronic Acid Pinacol Ester typically involves the reaction of 4-(trifluoromethyl)phenylboronic acid with a suitable vinyl precursor under palladium-catalyzed conditions. The reaction is carried out in the presence of a base, such as potassium carbonate, and a ligand, such as triphenylphosphine, in an organic solvent like tetrahydrofuran. The reaction mixture is heated to reflux, and the product is isolated by standard purification techniques such as column chromatography .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions to ensure high yield and purity. This involves using larger reaction vessels, continuous flow reactors, and automated purification systems. The use of high-throughput screening methods can also aid in identifying the most efficient catalysts and reaction conditions for large-scale production .
Chemical Reactions Analysis
Types of Reactions
(E)-[4-(Trifluoromethyl)styryl]boronic Acid Pinacol Ester undergoes various chemical reactions, including:
Suzuki–Miyaura Coupling: This is the most common reaction, where the compound reacts with aryl or vinyl halides in the presence of a palladium catalyst to form carbon-carbon bonds.
Oxidation: The boronic ester group can be oxidized to form the corresponding alcohol or ketone.
Protodeboronation: The boronic ester group can be replaced with a hydrogen atom under acidic conditions.
Common Reagents and Conditions
Palladium Catalysts: Used in Suzuki–Miyaura coupling reactions.
Bases: Such as potassium carbonate or sodium hydroxide.
Oxidizing Agents: Such as hydrogen peroxide or sodium periodate.
Major Products
Biaryls: Formed in Suzuki–Miyaura coupling reactions.
Alcohols and Ketones: Formed in oxidation reactions.
Hydrocarbons: Formed in protodeboronation reactions
Scientific Research Applications
(E)-[4-(Trifluoromethyl)styryl]boronic Acid Pinacol Ester is used in various scientific research applications, including:
Organic Synthesis: As a building block in the synthesis of complex organic molecules.
Medicinal Chemistry: For the development of pharmaceuticals with improved pharmacokinetic properties due to the presence of the trifluoromethyl group.
Material Science: In the synthesis of polymers and materials with unique electronic properties.
Biological Research: As a probe for studying biological processes and interactions.
Mechanism of Action
The mechanism of action of (E)-[4-(Trifluoromethyl)styryl]boronic Acid Pinacol Ester in chemical reactions involves the formation of a boronate complex with the palladium catalyst. This complex undergoes transmetalation with an aryl or vinyl halide, followed by reductive elimination to form the desired carbon-carbon bond. The trifluoromethyl group enhances the reactivity and stability of the compound, making it a valuable reagent in various chemical transformations .
Comparison with Similar Compounds
Similar Compounds
(E)-2-Phenylethenylboronic Acid: Similar structure but lacks the trifluoromethyl group.
4-(Trifluoromethyl)phenylboronic Acid: Contains the trifluoromethyl group but lacks the styryl moiety.
Uniqueness
(E)-[4-(Trifluoromethyl)styryl]boronic Acid Pinacol Ester is unique due to the presence of both the trifluoromethyl group and the styryl moiety, which impart distinct chemical properties. The trifluoromethyl group enhances the compound’s reactivity and stability, while the styryl moiety allows for versatile chemical transformations .
Properties
Molecular Formula |
C15H18BF3O2 |
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Molecular Weight |
298.11 g/mol |
IUPAC Name |
4,4,5,5-tetramethyl-2-[2-[4-(trifluoromethyl)phenyl]ethenyl]-1,3,2-dioxaborolane |
InChI |
InChI=1S/C15H18BF3O2/c1-13(2)14(3,4)21-16(20-13)10-9-11-5-7-12(8-6-11)15(17,18)19/h5-10H,1-4H3 |
InChI Key |
ICHUCLGNVHZZQF-UHFFFAOYSA-N |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C=CC2=CC=C(C=C2)C(F)(F)F |
Origin of Product |
United States |
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